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molecular formula C11H21N3 B8604222 (3,3-dimethyl-butyl)-(1-methyl-1H-imidazol-2-ylmethyl)-amine

(3,3-dimethyl-butyl)-(1-methyl-1H-imidazol-2-ylmethyl)-amine

Cat. No. B8604222
M. Wt: 195.30 g/mol
InChI Key: MULDILSCTNYHFK-UHFFFAOYSA-N
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Patent
US07868022B2

Procedure details

To a stirred solution of 3,3-dimethylbutyamine (2.81 g, 27.8 mmol) and 1-methyl-1H-imidazole-2-carbaldehyde (3.21 g, 29.1 mmol) in methanol (30 mL) at room temperature, sodium borohydride (1.05 g, 27.8 mmol) was added. The reaction mixture was then stirred at room temperature for 1 hour. The reaction mixture was concentrated, and hydrochloric acid (6 N, 5 mL) was then added. The resulting solution was washed with diethyl ether once. The aqueous phase was made basic by adding sodium hydroxide solution (3 N). The resulting solution was extracted with chloroform three times. The combined chloroform extracts were washed with brine and dried over magnesium sulfate. The solution was filtered and concentrated to yield (3,3-dimethyl-butyl)-(1-methyl-1H-imidazol-2-ylmethyl)-amine as a colorless oil.
Quantity
2.81 g
Type
reactant
Reaction Step One
Quantity
3.21 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:7])([CH3:6])[CH2:3][CH2:4][NH2:5].[CH3:8][N:9]1[CH:13]=[CH:12][N:11]=[C:10]1[CH:14]=O.[BH4-].[Na+]>CO>[CH3:1][C:2]([CH3:7])([CH3:6])[CH2:3][CH2:4][NH:5][CH2:14][C:10]1[N:9]([CH3:8])[CH:13]=[CH:12][N:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.81 g
Type
reactant
Smiles
CC(CCN)(C)C
Name
Quantity
3.21 g
Type
reactant
Smiles
CN1C(=NC=C1)C=O
Name
Quantity
1.05 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
hydrochloric acid (6 N, 5 mL) was then added
WASH
Type
WASH
Details
The resulting solution was washed with diethyl ether once
ADDITION
Type
ADDITION
Details
by adding sodium hydroxide solution (3 N)
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with chloroform three times
WASH
Type
WASH
Details
The combined chloroform extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(CCNCC=1N(C=CN1)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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